(R)-2-Amino-2-cyanoacetamide

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediate

Avoid the costly separation of diastereomeric byproducts inherent to racemic 2-amino-2-cyanoacetamide. (R)-2-Amino-2-cyanoacetamide is a defined enantiopure building block that directly delivers chirally pure 5-amino-4-carboxamidothiazole cores and chiral 2,3-diaminopropanoic acid derivatives. Substituting the racemate yields a 1:1 diastereomer mixture, complicating purification and risking regulatory non-compliance under FDA stereoisomeric drug guidance. This (R)-enantiomer is supplied as a custom synthesis product with typical purity of ≥98%, enabling stereochemically controlled API development.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
Cat. No. B12967051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-cyanoacetamide
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC(#N)C(C(=O)N)N
InChIInChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)/t2-/m1/s1
InChIKeyJRWAUKYINYWSTA-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-cyanoacetamide: Chiral Cyanoacetamide Synthon


(R)-2-Amino-2-cyanoacetamide is a chiral cyanoacetamide synthon featuring a central carbon atom bonded to amino, cyano, and carbamoyl groups, with the (R)-configuration imparting specific spatial arrangement [1]. As a bifunctional building block, it is highly reactive, serving as a precursor to heterocycles like pyrimidines and triazines [2]. The fundamental importance of chirality in active pharmaceutical ingredients (APIs), where stereochemistry directly dictates pharmacological activity, underscores the necessity of a defined enantiomer like the (R)-form over the commonly available racemate.

Chiral cyanoacetamide synthon for stereochemical control in heterocycle synthesis
Enables defined (R)-configuration to avoid diastereomeric mixtures in downstream steps
Required when target compound chirality dictates research binding or function

(R)-2-Amino-2-cyanoacetamide: Why Racemate Substitution Fails


The (R)-enantiomer cannot be replaced by its racemate (CAS 6719-21-7) or (S)-enantiomer without risking divergent downstream biological and synthetic outcomes. The synthesis of stereochemically complex APIs requires enantiopure starting materials to avoid the creation of diastereomeric intermediates, which complicate purification and lower yield [1]. While the racemate is widely available with a standard assay of ≥97% , this chemical purity does not reflect chiral purity. Substituting with the wrong enantiomer can lead to an inactive or toxic isomer in the final drug substance, a critical failure point regulated by agencies like the FDA [1].

Chiral Purity
Single enantiomer; stereochemical identity defined
Racemate or opposite enantiomer: undefined chiral composition; chemical purity alone irrelevant
Downstream Synthesis
Direct path to enantiopure intermediates without diastereomer separation
May produce diastereomeric mixtures requiring complex purification; potential yield loss
Regulatory Context
Aligns with single-isomer research development guidance
Adds characterization complexity; justification required for racemate use

(R)-2-Amino-2-cyanoacetamide: Key Differentiating Evidence


Chiral Purity: Enantiomer vs. Racemate

The primary differentiation lies in stereochemical identity. The standard racemic mixture (CAS 6719-21-7) is sold based on chemical purity (Assay ≥97.0% by HClO₄ titration), which provides zero information on chiral composition . The desired (R)-enantiomer must be specified and verified with a chiral-specific method to establish enantiomeric excess (ee). The absence of this data for the racemate means a user cannot control the isomeric ratio in downstream reactions. An (R)-specification ensures the user starts with a single enantiomer, theoretically >99% ee after appropriate manufacturing, as is typical for chiral building blocks of this class [1].

Chiral Purity
Specification review
>99% ee (R)-enantiomer
Ensures stereochemical control in synthesis
Chiral HPLC verification required; racemate shows 0% ee
Chiral Purity Enantiomeric Excess Pharmaceutical Intermediate

Regulatory Compliance in Enantiomer Selection

The U.S. FDA's guidance for stereoisomeric drugs mandates that manufacturers must understand the pharmacokinetic and pharmacodynamic profiles of each enantiomer [1]. Using the racemate introduces unnecessary complexity and cost in pharmacological and toxicological characterization. The (R)-enantiomer is the rational starting point for developing a single-enantiomer API, directly aligning with regulatory expectations and reducing development risk compared to initiating synthesis with a racemic building block.

Regulatory Alignment
Class-level
Single-enantiomer pathway aligns with FDA guidance on stereoisomeric drugs
May reduce development complexity in research context
FDA guidance recommends characterization of each enantiomer
Drug Development Stereochemistry Regulatory Compliance

Cyanoacetamide Group Reactivity Advantage

While not a direct comparison between enantiomers, a key differentiator from other chiral amine building blocks is the unique reactivity of the cyanoacetamide group. It enables a one-step, multi-component reaction to form fully substituted 5-amino-4-carboxamidthiazoles when condensed with an aldehyde and elemental sulfur [1]. This is a core structure in many bioactive molecules [2]. This distinct synthetic utility is a property of the achiral functional group but is combined with the stereochemical control of the (R)-configuration, making it a uniquely powerful synthon.

Heterocycle Assembly
Method context
One-pot thiazole-forming condensation with aldehydes and sulfur
Direct route to 5-amino-4-carboxamidthiazole scaffolds
Preserves (R)-configuration at chiral center; demonstrated for cyanoacetamide
Heterocycle Synthesis Cyanoacetamide Chemistry Multi-Component Reactions

(R)-2-Amino-2-cyanoacetamide: Validated Applications


Synthesis of Enantiopure Thiazole APIs

When the target molecule is a chiral, single-enantiomer API containing a 5-amino-4-carboxamidthiazole core, (R)-2-Amino-2-cyanoacetamide is the direct precursor. The one-pot, multi-component reaction with an aldehyde and sulfur preserves the (R)-configuration at the chiral center, yielding a stereochemically defined heterocycle [1]. Using the racemate in this context would lead to a 1:1 mixture of two diastereomeric products, necessitating a difficult separation to obtain the active single enantiomer.

FDA-Compliant Early-Stage API Development

A medicinal chemistry group initiating a program for a new stereoisomeric drug candidate should use (R)-2-Amino-2-cyanoacetamide as an advanced intermediate. This directly aligns with FDA guidance on stereoisomeric drugs, which requires that the development of a racemate over a pure enantiomer must be scientifically justified [2]. Selecting this building block demonstrates a proactive approach to risk management in pharmaceutical development.

β-Amino Acid Derivatives via Nitrile Hydrolysis

The cyano group in the (R)-enantiomer can be stereospecifically hydrolyzed to yield chiral 2,3-diaminopropanoic acid derivatives, a class of compounds with significant biological activity. The defined (R)-configuration ensures the resulting β-amino acid has the required stereochemistry for incorporation into peptide mimetics or other bioactive molecules. This is a key advantage over the racemate, which would produce a mixture of (2R) and (2S) acids.

Application
Selection Property
Validation Focus
Enantiopure thiazole-based compound synthesis
Stereoretentive cyclization reactivity
Product diastereomeric purity verification
Early-stage stereoisomeric drug research
Regulatory guidance alignment
Enantiomer characterization planning
Chiral β-amino acid derivative synthesis
Stereospecific nitrile hydrolysis
Enantiomeric purity of resulting amino acids
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